Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin
Brand Name:
Vulcanchem
CAS No.:
124339-99-7
VCID:
VC0058640
InChI:
InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2
SMILES:
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3]
Molecular Formula:
C72H56FeN12O4+5
Molecular Weight:
1209.1 g/mol
Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin
CAS No.: 124339-99-7
Main Products
VCID: VC0058640
Molecular Formula: C72H56FeN12O4+5
Molecular Weight: 1209.1 g/mol
CAS No. | 124339-99-7 |
---|---|
Product Name | Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin |
Molecular Formula | C72H56FeN12O4+5 |
Molecular Weight | 1209.1 g/mol |
IUPAC Name | iron(3+);1-methyl-N-[2-[10,15,20-tris[2-[(1-methylpyridin-1-ium-4-carbonyl)amino]phenyl]porphyrin-22,24-diid-5-yl]phenyl]pyridin-1-ium-4-carboxamide |
Standard InChI | InChI=1S/C72H54N12O4.Fe/c1-81-37-29-45(30-38-81)69(85)77-53-17-9-5-13-49(53)65-57-21-23-59(73-57)66(50-14-6-10-18-54(50)78-70(86)46-31-39-82(2)40-32-46)61-25-27-63(75-61)68(52-16-8-12-20-56(52)80-72(88)48-35-43-84(4)44-36-48)64-28-26-62(76-64)67(60-24-22-58(65)74-60)51-15-7-11-19-55(51)79-71(87)47-33-41-83(3)42-34-47;/h5-44H,1-4H3,(H2-3,73,74,75,76,77,78,79,80,85,86,87,88);/q;+3/p+2 |
Standard InChIKey | HTCYKZBXDRNRSG-UHFFFAOYSA-P |
SMILES | C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=C4C=CC(=C(C5=NC(=C(C6=CC=C([N-]6)C(=C7C=CC3=N7)C8=CC=CC=C8NC(=O)C9=CC=[N+](C=C9)C)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)C=C5)C1=CC=CC=C1NC(=O)C1=CC=[N+](C=C1)C)[N-]4.[Fe+3] |
Synonyms | Fe(III)-alpha,alpha,alpha,beta-tetra-ortho-(N-methyl-isonicotinamidophenyl)porphyrin Fe(III)PFP |
PubChem Compound | 16132177 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume